molecular formula C22H18N4O3S2 B565442 2-[(1-Benzyl-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile CAS No. 1144853-53-1

2-[(1-Benzyl-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile

Cat. No.: B565442
CAS No.: 1144853-53-1
M. Wt: 450.531
InChI Key: LKNKAHRGVFTHNV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Benzyl-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile typically involves the following steps:

    Formation of the Indolinone Core: The indolinone core is synthesized through a cyclization reaction involving an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, often using benzyl chloride and a suitable base.

    Attachment of the Thiomorpholinosulfonyl Group: This step involves the reaction of the indolinone intermediate with thiomorpholine and a sulfonylating agent, such as sulfonyl chloride, under controlled conditions.

    Formation of the Malononitrile Moiety: The final step involves the condensation of the indolinone derivative with malononitrile under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

2-[(1-Benzyl-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents with or without catalysts.

Major Products Formed

Scientific Research Applications

2-[(1-Benzyl-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile has several scientific research applications:

    Medicinal Chemistry: As a caspase-3 inhibitor, it is studied for its potential in developing anti-cancer therapies by inducing apoptosis in cancer cells.

    Biological Research: Used in studies to understand the mechanisms of apoptosis and the role of caspase enzymes in cell death.

    Chemical Biology: Employed as a tool compound to investigate the biochemical pathways involving caspase-3.

    Pharmaceutical Development: Potential lead compound for the development of new drugs targeting apoptotic pathways.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of caspase-3. Caspase-3 is a crucial enzyme in the execution phase of apoptosis. By binding to the active site of caspase-3, 2-[(1-Benzyl-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile prevents the enzyme from cleaving its substrates, thereby inhibiting the apoptotic process. This inhibition can lead to the accumulation of damaged cells, which is beneficial in the context of cancer therapy where the goal is to eliminate cancerous cells .

Comparison with Similar Compounds

Similar Compounds

    2-[(1-Benzyl-2-oxo-5-(morpholinosulfonyl)indolin-3-ylidene]malononitrile: Similar structure but with a morpholine group instead of thiomorpholine.

    2-[(1-Benzyl-2-oxo-5-(piperidinosulfonyl)indolin-3-ylidene]malononitrile: Contains a piperidine group instead of thiomorpholine.

    2-[(1-Benzyl-2-oxo-5-(pyrrolidinosulfonyl)indolin-3-ylidene]malononitrile: Features a pyrrolidine group instead of thiomorpholine.

Uniqueness

The presence of the thiomorpholinosulfonyl group in 2-[(1-Benzyl-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile imparts unique chemical and biological properties. This group enhances the compound’s ability to interact with the active site of caspase-3, potentially increasing its inhibitory potency compared to similar compounds with different sulfonyl groups.

Properties

IUPAC Name

2-(1-benzyl-2-oxo-5-thiomorpholin-4-ylsulfonylindol-3-ylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3S2/c23-13-17(14-24)21-19-12-18(31(28,29)25-8-10-30-11-9-25)6-7-20(19)26(22(21)27)15-16-4-2-1-3-5-16/h1-7,12H,8-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNKAHRGVFTHNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1S(=O)(=O)C2=CC3=C(C=C2)N(C(=O)C3=C(C#N)C#N)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80655219
Record name [1-Benzyl-2-oxo-5-(thiomorpholine-4-sulfonyl)-1,2-dihydro-3H-indol-3-ylidene]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1144853-53-1
Record name [1-Benzyl-2-oxo-5-(thiomorpholine-4-sulfonyl)-1,2-dihydro-3H-indol-3-ylidene]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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